N-ethyl-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine
Description
N-ethyl-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is a pyrimidine-based compound featuring a piperazine linker substituted with a 5-methylisoxazole (1,2-oxazole) moiety. This structure is characteristic of kinase-targeting molecules, where the pyrimidine core often acts as a hinge-binding motif, the piperazine enhances solubility, and the isoxazole group contributes to target affinity and metabolic stability.
Properties
IUPAC Name |
N-ethyl-4-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-3-16-15-17-5-4-14(19-15)21-8-6-20(7-9-21)11-13-10-18-22-12(13)2/h4-5,10H,3,6-9,11H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNULMAFFCAJKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)CC3=C(ON=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the piperazine ring: This involves the reaction of ethylenediamine with appropriate alkylating agents.
Coupling of the oxazole and piperazine rings: This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base.
Formation of the pyrimidine ring: This can be synthesized through the reaction of appropriate nitriles or amidines with formamide or other suitable reagents.
Final assembly: The final step involves the coupling of the previously synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-ethyl-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biology: It can be used in studies to understand the interaction of heterocyclic compounds with biological targets.
Pharmaceuticals: The compound may serve as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-ethyl-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Structural and Pharmacological Insights:
Heterocyclic Substituents :
- The 1,2-oxazole (isoxazole) group in the target compound is distinct from the 1,2,4-oxadiazole in analogs like 26c. Isoxazoles are generally more metabolically stable than oxadiazoles due to reduced susceptibility to oxidative degradation .
- In contrast, 1,2,4-oxadiazoles (e.g., in 27b) offer greater hydrogen-bonding capacity, which may improve target affinity but at the expense of stability .
Piperazine vs. Piperidine Linkers :
- Piperazine (as in the target compound) introduces an additional nitrogen, increasing basicity and solubility compared to piperidine-based analogs (e.g., EP 1 808 168 B1 derivatives). This may enhance bioavailability .
Nitro groups in EP 1 808 168 B1 derivatives are absent in the target compound, which may mitigate genotoxicity risks associated with nitroarenes .
Core Structure Variations :
- Imidazo[4,5-b]pyridine cores (e.g., 27b) exhibit broader kinase inhibition profiles due to their planar, aromatic structures, whereas pyrimidin-2-amine cores (target compound) are more selective .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
